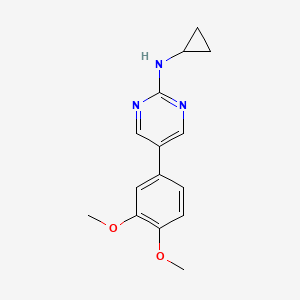

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a 3,4-dimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopropylamine to form an intermediate, which is then subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, pyrimidine derivatives have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Study:

A study published in 2022 demonstrated that a related pyrimidine compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM. This suggests that this compound may share similar mechanisms of action, warranting further investigation into its anticancer properties .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). Selective inhibition of nNOS is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Neuroprotective Activity

Structure-Activity Relationships (SARs)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Variations in the substituents on the pyrimidine ring significantly influence biological activity.

Modifications and Their Effects

Modifications to the cyclopropyl group or the dimethoxyphenyl moiety can enhance potency and selectivity against specific targets. For example, introducing different alkyl groups or functional groups can lead to improved binding affinities and reduced off-target effects .

Example Modifications:

- Addition of halogen atoms to increase lipophilicity.

- Alteration of the methoxy groups to hydroxyls to enhance solubility.

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclization and substitution reactions. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for research and potential clinical use.

Synthetic Methodologies

Recent advancements in synthetic methodologies include:

- Green chemistry approaches that minimize waste.

- Use of catalytic systems that enhance reaction yields and reduce reaction times .

Synthesis Example:

A one-pot synthesis involving cyclization of substituted anilines with cyanoacetic acid under acidic conditions has been reported to yield high purity compounds suitable for biological testing.

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK inhibitor with a similar heterocyclic structure.

Uniqueness

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research.

Actividad Biológica

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class, known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrimidine Compounds

Pyrimidines are heterocyclic organic compounds that exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities. The structural diversity among pyrimidines allows for the development of compounds with specific biological targets.

Target Enzymes : this compound is primarily investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways : The compound's mechanism involves binding to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins necessary for cell cycle progression. This action is supported by studies indicating that similar pyrimidine derivatives exhibit significant inhibitory activity against various CDKs .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study Example :

A study conducted on human breast cancer cell lines revealed that this compound reduced cell viability with an IC50 value in the low micromolar range (approximately 0.5 μM), indicating strong potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokine production in activated macrophages, suggesting a dual role in both cancer therapy and inflammatory diseases .

Data Table: Biological Activity Summary

| Activity Type | IC50 Value (μM) | Target | Reference |

|---|---|---|---|

| Anticancer | 0.5 | Various Cancer Cell Lines | |

| Anti-inflammatory | 1.2 | Macrophage Cytokine Release | |

| CDK Inhibition | 0.210 - 0.530 | Cyclin-Dependent Kinases |

Synthesis and Structural Insights

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes reacting 3,4-dimethoxybenzaldehyde with cyclopropylamine to form an intermediate pyrimidine derivative .

Propiedades

IUPAC Name |

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-19-13-6-3-10(7-14(13)20-2)11-8-16-15(17-9-11)18-12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKGTYVEFGBOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(N=C2)NC3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.